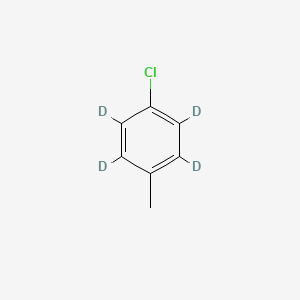

4-Chlorotoluene-2,3,5,6-D4

Description

Significance of Stable Isotope Tracers in Contemporary Chemistry

Stable isotope tracers, which are non-radioactive forms of elements, are indispensable tools in modern science. wikipedia.orgiaea.org Unlike radioactive isotopes, their safety allows for repeated use in the same subject, which is particularly valuable in human metabolic and nutritional studies. nih.gov The most commonly used stable isotopes in biomedical research are those of hydrogen (deuterium, ²H), carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O). wikipedia.orgnih.gov

The significance of stable isotope tracers lies in their broad applicability:

Mechanistic Studies: They are crucial for elucidating reaction mechanisms and metabolic pathways. By tracking the position of the isotopic label in the final products, researchers can deduce the sequence of bond-forming and bond-breaking events. wikipedia.orgthalesnano.com

Analytical Chemistry: Isotopically labeled compounds serve as ideal internal standards for quantitative analysis, especially in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comrsc.orgcriver.com Since they are chemically identical to the analyte, they co-elute and ionize similarly, correcting for variations during sample preparation and analysis, thereby increasing accuracy and reliability. thalesnano.comnih.gov

Metabolic and Environmental Tracing: Scientists use stable isotopes to trace the flow of nutrients and contaminants through ecosystems, study metabolic flux, and understand complex biological and environmental processes. it2isotopes.comhutton.ac.ukhwb.gov.in

The detection of stable isotopes is primarily accomplished through mass spectrometry, which differentiates them based on mass-to-charge ratio, and NMR spectroscopy, which detects differences in nuclear properties. wikipedia.orgnih.gov

Overview of Deuterated Aromatic Compounds as Research Tools

Deuterated aromatic compounds are a specific class of stable isotope-labeled molecules where one or more hydrogen atoms on an aromatic ring are replaced by deuterium (B1214612) (D). snnu.edu.cn These compounds have become vital research tools for several reasons. nih.govsnnu.edu.cn The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This property can alter the rate of metabolic processes, which has significant implications in pharmaceutical research for improving a drug's metabolic profile (absorption, distribution, metabolism, and excretion - ADME). nih.govchinesechemsoc.org

Key applications of deuterated aromatic compounds include:

Pharmaceutical Research: Creating deuterated versions of drugs can lead to improved pharmacokinetic properties and reduced toxicity. nih.govchinesechemsoc.orgbohrium.com

Internal Standards: Due to their chemical similarity and mass difference from their non-deuterated counterparts, they are widely used as internal standards in quantitative mass spectrometry to ensure analytical precision. thalesnano.comnih.gov

Mechanistic Elucidation: They help in studying the mechanisms of chemical reactions involving aromatic compounds, including electrophilic substitution and oxidation. spectroscopyonline.com

Various methods exist for synthesizing these compounds, such as the direct exchange of hydrogen for deuterium (H/D exchange), catalytic reductions, and dehalogenation reactions using deuterium sources like deuterium oxide (D₂O). hwb.gov.inchinesechemsoc.orgbohrium.comtcichemicals.com

Positioning of 4-Chlorotoluene-2,3,5,6-D4 within Deuterated Chemical Research

This compound, also known as 1-Chloro-4-methyl-2,3,5,6-tetradeuterobenzene, is a deuterated aromatic compound. clearsynth.com In this molecule, the four hydrogen atoms on the benzene (B151609) ring of 4-chlorotoluene (B122035) have been replaced with deuterium atoms.

This compound's primary role in research is as an isotopically labeled internal standard. clearsynth.comx-mol.com Its utility stems from the fact that it behaves almost identically to the non-labeled 4-chlorotoluene during analytical procedures like extraction and chromatography, but it is easily distinguishable by a mass spectrometer due to its higher molecular weight. criver.com This makes it an excellent tool for accurately quantifying volatile organic compounds (VOCs) in complex matrices like drinking water. x-mol.comepa.govthermofisher.com It is classified as a Benzene Stable Isotope Reagent and is suitable for use in analytical method development and quality control applications. clearsynth.com

| Property | Value |

| Chemical Name | This compound |

| Synonym | 1-Chloro-4-methyl-2,3,5,6-tetradeuterobenzene |

| CAS Number | 85577-24-8 |

| Molecular Formula | C₇H₃D₄Cl |

| Molecular Weight | 130.61 g/mol |

| Primary Application | Isotopically Labeled Internal Standard |

Data sourced from Clearsynth clearsynth.com

Scope and Objectives of Research on this compound

The research involving this compound is sharply focused on analytical chemistry, particularly in environmental monitoring. The principal objective for its use is to enhance the accuracy and reliability of quantitative analytical methods.

Scope of Research: The scope is primarily within the development, validation, and application of analytical methods for detecting and quantifying trace amounts of volatile organic compounds (VOCs), including its non-deuterated analog, 4-chlorotoluene. x-mol.comepa.gov This is particularly relevant for environmental testing, such as the analysis of drinking water quality as outlined in regulatory methods like those from the U.S. Environmental Protection Agency (EPA). epa.govthermofisher.com

Research Objectives:

Internal Standardization: To serve as a reliable internal standard in chromatographic techniques, especially Gas Chromatography-Mass Spectrometry (GC-MS). x-mol.comthermofisher.com By adding a known quantity of this compound to a sample, analysts can correct for variations in instrument response and sample processing, leading to more precise quantification of target analytes. x-mol.com

Method Validation: To be used during the validation of analytical methods to assess parameters like accuracy, precision, and recovery. clearsynth.com

Quality Control: To function as a quality control (QC) compound in routine analyses to ensure the ongoing performance and reliability of the analytical system. clearsynth.com

In essence, the research and application of this compound are not aimed at studying the compound's intrinsic properties but rather at using it as a sophisticated tool to improve the quality of analytical data for other compounds.

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl |

|---|---|

Molecular Weight |

130.61 g/mol |

IUPAC Name |

1-chloro-2,3,5,6-tetradeuterio-4-methylbenzene |

InChI |

InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i2D,3D,4D,5D |

InChI Key |

NPDACUSDTOMAMK-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])Cl)[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Strategies for Deuterated 4 Chlorotoluene Derivatives

General Principles of Deuterium (B1214612) Incorporation into Aromatic Systems

The introduction of deuterium into aromatic rings is primarily governed by the principles of electrophilic aromatic substitution (SEAr). In this mechanistic pathway, a deuterium cation (D+), acting as an electrophile, attacks the electron-rich π-system of the aromatic ring. This initial attack forms a positively charged, delocalized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The aromaticity of the ring is temporarily disrupted in this intermediate. A subsequent deprotonation (or in this case, a de-deuteronation if the reverse reaction occurs) step, typically facilitated by a weak base in the reaction medium, restores the stable aromatic system, resulting in the net replacement of a hydrogen atom with a deuterium atom. libretexts.org

The efficiency and regioselectivity of deuterium incorporation are influenced by several factors, including the nature of the substituents already present on the aromatic ring, the choice of the deuterium source, and the reaction conditions. Substituents that are electron-donating activate the ring towards electrophilic attack and typically direct the incoming electrophile to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and generally direct incoming electrophiles to the meta position. masterorganicchemistry.comkhanacademy.org

Common deuterium sources for these reactions include deuterated acids (e.g., D2SO4, CF3COOD), deuterated water (D2O), and deuterium gas (D2), often in the presence of a catalyst. The choice of the deuterating agent and catalyst system is crucial for achieving high levels of deuterium incorporation and controlling the regioselectivity of the exchange. youtube.comlibretexts.org

Regioselective Deuteration Methods for the 4-Chlorotoluene (B122035) Skeleton

The synthesis of 4-Chlorotoluene-2,3,5,6-D4 requires methods that can selectively introduce deuterium at all aromatic positions except for the one bearing the chlorine atom and the methyl group. The following subsections discuss various synthetic approaches that can be employed to achieve this specific labeling pattern.

Application of Sandmeyer Reaction with Deuterated Precursors

The Sandmeyer reaction provides a robust method for the synthesis of aryl halides from primary aryl amines via the formation of a diazonium salt intermediate. wikipedia.org This reaction can be adapted for the synthesis of this compound by utilizing a deuterated precursor, specifically 4-methylaniline-2,3,5,6-D4 (p-toluidine-d4).

The general procedure involves the diazotization of the deuterated p-toluidine (B81030) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, yielding the desired this compound. nih.gov

Table 1: Key Steps in the Sandmeyer Reaction for this compound Synthesis

| Step | Reactants | Intermediate/Product |

| Diazotization | 4-methylaniline-2,3,5,6-D4, NaNO2, HCl | 4-methyl-2,3,5,6-tetradeuterobenzenediazonium chloride |

| Sandmeyer Reaction | 4-methyl-2,3,5,6-tetradeuterobenzenediazonium chloride, CuCl | This compound |

The key to this strategy is the initial synthesis of the deuterated precursor, 4-methylaniline-2,3,5,6-D4. This can be achieved through various methods, such as the acid-catalyzed hydrogen-deuterium exchange of p-toluidine itself or the reduction of a deuterated nitro-toluene precursor.

Catalytic Deuteration Approaches for Chlorinated Toluene (B28343) Intermediates

Catalytic methods offer a direct approach to deuterate the 4-chlorotoluene skeleton. These methods often employ transition metal catalysts to facilitate the hydrogen-deuterium exchange.

One potential strategy involves the direct catalytic deuteration of 4-chlorotoluene using a suitable catalyst and a deuterium source like D2 gas or D2O. Transition metal catalysts, particularly those based on iridium, rhodium, and palladium, have shown efficacy in catalyzing C-H activation and subsequent deuteration of aromatic compounds. nih.govresearchgate.netmdpi.com For 4-chlorotoluene, the directing effects of the chloro (ortho, para-directing deactivator) and methyl (ortho, para-directing activator) groups would influence the regioselectivity of the exchange. libretexts.org Achieving deuteration at all four desired positions (2, 3, 5, and 6) might require carefully optimized reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time.

Another approach is the deuteration of a more halogenated precursor, such as a dichlorotoluene derivative, followed by a selective dehalogenation step. For instance, catalytic deuteration of 2,6-dichloro-4-methylbenzene could potentially introduce deuterium at the 3 and 5 positions. However, achieving full deuteration at all four target positions through this method would be challenging and would likely require a multi-step process.

Acid-Mediated Hydrogen-Deuterium Exchange in Aromatic Rings

Acid-catalyzed hydrogen-deuterium exchange is a classical method for introducing deuterium into aromatic rings. mdpi.com This method involves treating the aromatic substrate with a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) or deuterated trifluoroacetic acid (CF3COOD), often in the presence of D2O. youtube.com

For 4-chlorotoluene, the regioselectivity of the exchange will be dictated by the combined directing effects of the chloro and methyl groups. Both are ortho, para-directors. libretexts.org The methyl group is an activating group, while the chlorine atom is a deactivating group. This would suggest that the positions ortho to the methyl group (positions 3 and 5) would be more activated towards electrophilic deuteration. The positions ortho to the chlorine atom (positions 3 and 5) are also directed, while the position para to the methyl group is occupied by the chlorine atom. Therefore, achieving complete and selective deuteration at positions 2, 3, 5, and 6 while leaving the methyl protons untouched can be challenging and may lead to a mixture of partially deuterated products. The reaction conditions, such as acid concentration and temperature, would need to be carefully controlled to achieve the desired level of deuteration. acs.org

Table 2: Predicted Regioselectivity of Acid-Catalyzed H-D Exchange on 4-Chlorotoluene

| Position | Directing Effect of -CH3 (Activating) | Directing Effect of -Cl (Deactivating) | Predicted Reactivity |

| 2, 6 | ortho | meta | Moderately reactive |

| 3, 5 | meta | ortho | Most reactive |

Transition Metal-Catalyzed Directed C-H Activation for Deuteration

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds, including deuteration. acs.orgacs.org This strategy often relies on the use of a directing group on the substrate that coordinates to the metal center, bringing the catalyst in close proximity to a specific C-H bond and enabling its selective activation.

For the synthesis of this compound, a directing group would need to be temporarily installed on the 4-chlorotoluene scaffold to direct the deuteration to the desired positions. For instance, a directing group attached to the methyl group could potentially direct deuteration to the ortho C-H bonds (positions 3 and 5). Similarly, a directing group that could replace the chloro group temporarily might offer another route. However, achieving deuteration at all four positions (2, 3, 5, and 6) with a single directing group would be complex. This approach would likely involve a multi-step sequence of installing and removing directing groups to achieve the desired labeling pattern. Catalysts based on palladium, rhodium, and iridium are commonly used for such transformations. scispace.comchinesechemsoc.orgstrath.ac.uk

Palladium-Catalyzed Dehalogenative Deuteration of Aryl Chlorides

Palladium-catalyzed dehalogenative deuteration is a highly effective and regioselective method for introducing deuterium into an aromatic ring by replacing a halogen atom. nih.govresearchgate.netnih.gov This method can be applied to the synthesis of this compound by starting with a polychlorinated toluene derivative.

A plausible synthetic route would involve the synthesis of 2,3,5,6-tetrachloro-4-methylaniline. This precursor could then undergo a Sandmeyer reaction to replace the amino group with a chlorine atom, yielding pentachlorotoluene. Subsequent palladium-catalyzed dehalogenative deuteration using a deuterium source such as deuterium gas (D2) or deuterated solvents in the presence of a palladium catalyst (e.g., Pd/C) and a base would replace the four chlorine atoms at positions 2, 3, 5, and 6 with deuterium atoms, leaving the chlorine at position 4 and the methyl group intact. rsc.org

Alternatively, starting from a readily available dichlorotoluene, one could perform a palladium-catalyzed deuterodehalogenation. For example, starting with 2,4-dichloro-1-methylbenzene, one could selectively replace the chlorine at the 2-position with deuterium. However, to achieve the desired tetradeuterated product, a starting material with halogens at all the positions to be deuterated would be necessary. A more direct approach would be the dehalogenative deuteration of a suitable polyhalogenated 4-chlorotoluene precursor. Recent advancements in homogeneous palladium catalysis have shown excellent functional group tolerance and high isotope incorporation for the dehalogenative deuteration of aryl chlorides. chemrxiv.org

Table 3: Example of a Multi-Step Synthesis via Dehalogenative Deuteration

| Step | Starting Material | Reagents | Product |

| 1 | 4-Methylaniline | Cl2, catalyst | 2,3,5,6-Tetrachloro-4-methylaniline |

| 2 | 2,3,5,6-Tetrachloro-4-methylaniline | NaNO2, HCl; then CuCl | 1,2,3,4,5-Pentachloro-6-methylbenzene |

| 3 | 1,2,3,4,5-Pentachloro-6-methylbenzene | Pd catalyst, D2, base | This compound |

Assessment of Deuterium Enrichment and Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration. In a fully deuterated sample of this compound, the signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 would be absent or significantly diminished. The percentage of deuterium incorporation can be calculated by comparing the integration of the residual aromatic proton signals to the integration of a non-deuterated internal standard or the signal of the non-deuterated methyl protons.

²H NMR spectroscopy provides a direct method to observe the incorporated deuterium atoms. The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the aromatic positions confirms successful deuteration. The relative integration of these signals can provide information about the distribution of deuterium across the different aromatic sites.

Mass Spectrometry (MS): Mass spectrometry is used to determine the isotopic distribution of the synthesized compound. The mass spectrum of undeuterated 4-chlorotoluene shows a molecular ion peak (M⁺) corresponding to its molecular weight. In the mass spectrum of this compound, the molecular ion peak will be shifted by four mass units higher (M+4). The isotopic purity is determined by analyzing the relative intensities of the peaks corresponding to the non-deuterated (d₀), mono-deuterated (d₁), di-deuterated (d₂), tri-deuterated (d₃), and tetra-deuterated (d₄) species. High-resolution mass spectrometry (HRMS) is particularly useful for resolving these different isotopologues and providing accurate mass measurements.

The following interactive table illustrates typical data obtained from mass spectrometric analysis for assessing the isotopic purity of a synthesized batch of this compound.

| Isotopologue | Mass (m/z) | Relative Abundance (%) |

| 4-Chlorotoluene (d₀) | 126.02 | 0.5 |

| 4-Chlorotoluene-d₁ | 127.03 | 2.0 |

| 4-Chlorotoluene-d₂ | 128.03 | 5.5 |

| 4-Chlorotoluene-d₃ | 129.04 | 12.0 |

| This compound (d₄) | 130.04 | 80.0 |

Note: The data in this table is illustrative and represents a hypothetical batch with 80% isotopic purity for the d₄ species.

Optimization of Synthetic Pathways for Research Applications

The optimization of synthetic pathways for this compound is driven by the need for high isotopic enrichment, chemical purity, cost-effectiveness, and scalability to meet the demands of research applications. Key areas of optimization include the choice of catalyst, reaction conditions, and purification methods.

Catalyst Selection and Development: Research into more efficient and selective catalysts is a continuous effort. For H/D exchange reactions, the ideal catalyst should promote high deuterium incorporation at the desired positions with minimal side reactions or isotopic scrambling. The development of catalysts with improved activity and stability can lead to lower catalyst loading, reduced reaction times, and milder reaction conditions, all of which contribute to a more sustainable and economical process.

Reaction Condition Optimization: The optimization of reaction parameters such as temperature, pressure, and reaction time is critical for maximizing the yield and isotopic purity of the final product. For instance, in microwave-assisted synthesis, the power and duration of irradiation can be fine-tuned to achieve the desired level of deuteration. Flow synthesis methods offer advantages in terms of precise control over reaction conditions and improved heat and mass transfer, leading to higher throughput and reproducibility. clearsynth.com The use of co-solvents or phase-transfer catalysts can also be explored to enhance the solubility of reactants and improve reaction kinetics.

Purification and Isotopic Enrichment Enhancement: Post-synthesis purification is essential to remove any unreacted starting material, byproducts, and isotopologues with lower deuterium content. Techniques such as distillation, chromatography, and crystallization are commonly employed. To further enhance isotopic enrichment, multiple cycles of the deuteration reaction can be performed. The following table provides an example of how deuterium enrichment can be improved over multiple reaction cycles.

| Reaction Cycle | Deuterium Enrichment (%) |

| 1 | 85 |

| 2 | 95 |

| 3 | >98 |

Note: This data is representative of a typical enrichment process and not specific to a published synthesis of this compound.

By systematically optimizing these aspects of the synthetic pathway, it is possible to produce this compound of high quality, suitable for a wide range of demanding research applications.

Future Perspectives and Emerging Research Avenues

Development of Novel Deuteration Methodologies

The synthesis of deuterated compounds is a critical aspect that dictates their availability and cost-effectiveness for research and industrial applications. nih.govresearchgate.net The development of efficient and practical methods for producing deuterated compounds like 4-Chlorotoluene-2,3,5,6-D4 is a key area of ongoing research. nih.gov Traditional methods for deuteration often involve harsh reaction conditions or the use of expensive reagents. researchgate.net However, recent advancements are paving the way for more sustainable and efficient deuteration strategies.

Novel approaches include the use of continuous flow chemistry, which offers better control over reaction parameters and can lead to higher yields and purity. nih.govcolab.ws Ruthenium-catalyzed C-H activation is another promising methodology that allows for the selective deuteration of aromatic compounds using deuterium (B1214612) oxide (D₂O) as a cheap and readily available deuterium source. nih.gov Furthermore, photocatalyst-free photochemical deuteration methods are being investigated, which could significantly reduce the cost and environmental impact of synthesis. researchgate.net The development of greener synthesis methods, such as using an Al-D₂O system, also presents a sustainable alternative to conventional techniques. researchgate.net

| Deuteration Method | Description | Advantages |

| Flow Chemistry | Involves the continuous pumping of reagents through a reactor. | Precise control over reaction conditions, improved safety, and scalability. nih.govcolab.ws |

| Ruthenium-Catalyzed C-H Activation | Utilizes a ruthenium catalyst to selectively replace hydrogen with deuterium. | Cost-effective due to the use of D₂O as the deuterium source. nih.gov |

| Photocatalyst-Free Photochemical Deuteration | Employs light to initiate the deuteration reaction without the need for a photocatalyst. | Reduces costs and simplifies the reaction setup. researchgate.net |

| Al-D₂O System | A green chemistry approach that uses aluminum and heavy water for deuteration. | Environmentally benign and uses a safe source of deuterium. researchgate.net |

Expansion of Deuterated 4-Chlorotoluene (B122035) Analogue Applications

Deuterated compounds, including analogues of this compound, have a wide range of applications, particularly in analytical chemistry and drug discovery. clearsynth.com One of the most significant uses of these compounds is as internal standards in mass spectrometry. clearsynth.comtexilajournal.com The use of deuterated internal standards allows for more accurate and precise quantification of target analytes by compensating for variations in sample preparation and instrument response. clearsynth.comtexilajournal.com

In the field of drug discovery and development, deuterium labeling can provide valuable insights into the metabolic pathways and clearance rates of drug candidates. clearsynth.com By replacing hydrogen atoms with deuterium at specific positions in a molecule, researchers can slow down its metabolism, a phenomenon known as the kinetic isotope effect. simsonpharma.com This can lead to improved pharmacokinetic profiles and potentially reduced side effects. simsonpharma.comnih.gov Deuterated analogues of 4-chlorotoluene can serve as building blocks in the synthesis of more complex deuterated molecules for pharmaceutical research. zeochem.com

Integration with Advanced Spectroscopic and Imaging Techniques

The unique properties of deuterium make it a valuable tool in advanced spectroscopic and imaging techniques. clearsynth.com In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are widely used to avoid interference from proton signals. studymind.co.uk Furthermore, deuterium labeling of specific sites in a molecule can help in elucidating its structure and dynamics. clearsynth.comnih.gov The integration of this compound and its analogues into NMR studies can provide clearer and more detailed structural information.

Deuterium can also be used as a contrast agent in certain imaging techniques, allowing for better visualization of molecular structures and interactions. clearsynth.com As imaging technologies continue to advance, the demand for specifically deuterated compounds like this compound is expected to grow.

| Technique | Application of Deuterated Compounds | Benefit |

| Mass Spectrometry | Internal standards for quantitative analysis. clearsynth.comtexilajournal.com | Improved accuracy and precision of measurements. clearsynth.comtexilajournal.com |

| NMR Spectroscopy | Deuterated solvents and site-specific labeling. clearsynth.comstudymind.co.uk | Reduced solvent interference and enhanced structural elucidation. studymind.co.uknih.gov |

| Advanced Imaging | Contrast agents. clearsynth.com | Enhanced visualization of molecular structures and processes. clearsynth.com |

Contribution to Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and application of deuterated compounds are increasingly being viewed through this lens. researchgate.net The development of deuteration methodologies that utilize non-toxic reagents, reduce waste, and are more energy-efficient is a key focus. researchgate.netresearchgate.net

Using D₂O as a deuterium source is a significant step towards greener synthesis, as it is abundant and environmentally benign compared to many deuterated organic solvents. researchgate.netnih.gov Photocatalyst-free methods also contribute to sustainability by eliminating the need for potentially toxic and expensive catalysts. researchgate.net As the demand for deuterated compounds grows, the development of sustainable and scalable synthetic routes will become increasingly important. researchgate.net

Interdisciplinary Research Opportunities

The unique properties of this compound and other deuterated compounds open up a wide range of interdisciplinary research opportunities. In materials science, for instance, deuteration can be used to improve the stability and performance of organic light-emitting diodes (OLEDs). zeochem.comtn-sanso.co.jp The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to longer device lifetimes. scielo.org.mx

In environmental science, deuterated compounds are used as tracers to study the fate and transport of pollutants in the environment. columbia.edu The distinct mass of deuterium allows for easy detection and quantification. Furthermore, in the field of structural biology, deuterium labeling is a powerful tool for studying the structure and dynamics of proteins and other biomolecules using techniques like neutron scattering. europa.eu The continued exploration of these interdisciplinary applications will undoubtedly lead to new discoveries and technological advancements.

Q & A

Q. What are the primary synthetic routes for 4-Chlorotoluene-2,3,5,6-D4, and how do isotopic labeling methods influence yield and purity?

- Methodological Answer : Synthesis of deuterated compounds like this compound typically involves halogenation and isotopic substitution. For example, similar deuterated toluenes (e.g., 2,6-Dichlorotoluene-3,4,5-D3) are synthesized via Sandmeyer reactions on amino precursors, followed by chlorination and desulfonylation steps . Isotopic labeling requires precise control of reaction conditions (e.g., temperature, solvent) to minimize proton-deuterium exchange, which can compromise isotopic purity. Post-synthesis purification via column chromatography or recrystallization is critical, with GC analysis confirming >98.0% isotopic purity .

Q. How can researchers verify the isotopic purity and structural integrity of this compound?

- Methodological Answer : Isotopic purity is validated using gas chromatography (GC) with mass spectrometry (MS) to detect residual protonated impurities. Structural confirmation relies on NMR (e.g., H NMR for non-deuterated positions and C NMR for carbon framework) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. For example, the absence of proton signals in deuterated aromatic regions and distinct molecular ion peaks in MS (e.g., m/z 130.60 for this compound) are key indicators .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound as an internal standard in environmental analysis?

- Methodological Answer :

- Storage : Store below -20°C to prevent deuterium loss and degradation .

- Matrix Effects : Calibrate against environmental matrices (e.g., soil, water) to account for signal suppression/enhancement in LC-MS/MS.

- Deuterium Stability : Validate deuterium retention under extraction conditions (e.g., pH, temperature) via spike-and-recovery experiments .

- Quantification : Use a calibration curve with deuterated and non-deuterated analogs to correct for isotopic effects on ionization efficiency .

Q. How should researchers address contradictory data in trace-level detection of this compound and its protonated analog in environmental samples?

- Methodological Answer : Contradictions may arise from:

- Cross-Contamination : Verify synthetic pathways to rule out residual protonated impurities .

- Chromatographic Coelution : Optimize LC methods (e.g., gradient elution with C18 columns) to resolve 4-Chlorotoluene-D4 (retention time shifts due to deuterium’s kinetic isotope effect) .

- Instrumental Drift : Use bracketed calibration with deuterated internal standards every 10 samples .

Statistical tools like ANOVA or principal component analysis (PCA) can identify systematic errors .

Q. What advanced spectroscopic techniques are recommended for studying the environmental degradation pathways of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Track deuterium retention in degradation products (e.g., chlorinated phenols) to map metabolic pathways .

- Stable Isotope Probing (SIP) : Use C-labeled analogs to trace microbial assimilation in soil/water systems.

- Quantum Chemical Modeling : Predict reaction intermediates using density functional theory (DFT) to validate experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.